N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide
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Overview
Description
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with a hydroxyl group in the trans position, linked to a phenylhexanamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a hydroxyl group in the trans position can be synthesized through the hydrogenation of phenol derivatives or via the Diels-Alder reaction followed by selective hydroxylation.
Amide Formation: The phenylhexanamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the trans-4-hydroxycyclohexylamine with 6-phenylhexanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.
Fermentative Production: Employing microbial cell factories engineered to produce the compound through biosynthetic pathways, which can be more sustainable and cost-effective
Chemical Reactions Analysis
Types of Reactions
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
Scientific Research Applications
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism
Comparison with Similar Compounds
Similar Compounds
Trans-4-Hydroxyproline: An amino acid derivative with similar hydroxylation on the cyclohexyl ring.
Ambroxol: A mucolytic agent with a similar hydroxylated cyclohexyl structure.
Uniqueness
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is unique due to its specific combination of a hydroxylated cyclohexyl ring and a phenylhexanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H27NO2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)-6-phenylhexanamide |
InChI |
InChI=1S/C18H27NO2/c20-17-13-11-16(12-14-17)19-18(21)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,20H,2,5-6,9-14H2,(H,19,21) |
InChI Key |
SUKXKLNDBLNTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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